4-(2-Bromoethoxy)-3-methoxyaniline

Medicinal Chemistry Organic Synthesis Reactivity Differentiation

Medicinal chemists designing focused CNS/oncology libraries often face lengthy multi-step syntheses requiring complex cross-coupling. 4-(2-Bromoethoxy)-3-methoxyaniline eliminates this bottleneck with two orthogonal reactive handles-a primary aniline and an aliphatic alkyl bromide-enabling rapid 2-step library generation via sequential amidation and mild SN2 displacement. • Validated key intermediate for high-affinity Aβ fibril binder (Ki = 0.53 nM) in Alzheimer's diagnostic agent synthesis. • Predicted LogP 1.31 ensures favorable conjugate solubility; boiling point 347.4°C supports microwave-assisted and high-temperature process chemistry. • Bifunctional scaffold streamlines SAR exploration without catalytic cross-coupling, reducing both step count and purification overhead.

Molecular Formula C9H12BrNO2
Molecular Weight 246.10 g/mol
Cat. No. B13845751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Bromoethoxy)-3-methoxyaniline
Molecular FormulaC9H12BrNO2
Molecular Weight246.10 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)N)OCCBr
InChIInChI=1S/C9H12BrNO2/c1-12-9-6-7(11)2-3-8(9)13-5-4-10/h2-3,6H,4-5,11H2,1H3
InChIKeyCEOCTNRJXHVYSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Bromoethoxy)-3-methoxyaniline: Bifunctional Scaffold for Drug Design


4-(2-Bromoethoxy)-3-methoxyaniline (CAS 842132-15-4, molecular formula C9H12BrNO2, molecular weight 246.10 g/mol) is a tri-substituted aromatic amine . It features a primary aniline (-NH2) core, a methoxy (-OCH3) group at the meta position, and a bromoethoxy (-OCH2CH2Br) chain at the para position. This specific arrangement creates a bifunctional building block, where the aniline and the primary alkyl bromide offer distinct, orthogonal reactive handles for sequential derivatization, making it a versatile scaffold in medicinal chemistry .

Why Positional Isomers and Common Aniline Analogs Cannot Substitute


This specific compound occupies a unique chemical space that is not accessible by its closest structural analogs. The defining feature is the primary alkyl bromide (bromoethoxy chain), which provides a reactivity profile distinct from aryl bromides found in isomers like 4-Bromo-3-(2-methoxyethoxy)aniline . This aliphatic bromide allows for efficient nucleophilic substitution (SN2) under mild conditions to introduce diverse amine, thiol, or ether linkages. Simultaneously, the para-relationship between the electron-donating aniline and the bromoethoxy group modulates the aromatic ring's electron density, influencing the reactivity of the amino group in subsequent amide bond formations or diazotization reactions . Simply substituting with a ring-brominated aniline or a non-ether-linked analog fundamentally alters both the synthetic sequence and the achievable chemical diversity, preventing the creation of the specific pharmacophores documented in primary literature .

Quantitative Evidence for Selecting This Intermediate


Alkyl Bromide vs. Aryl Bromide Reactivity in SN2 Pathways

The target compound possesses a bromoethoxy (-OCH2CH2Br) substituent, a primary alkyl bromide, offering a distinct reactivity advantage in SN2 nucleophilic substitution reactions over its closest structural isomer, 4-Bromo-3-(2-methoxyethoxy)aniline, which contains a comparatively inert aryl bromide directly attached to the ring. The primary alkyl bromide can be displaced by a wide range of nucleophiles (e.g., amines, thiolates) under mild basic conditions. This is a foundational step leveraged in the literature for assembling complex pharmacophores .

Medicinal Chemistry Organic Synthesis Reactivity Differentiation

Enhanced Aqueous Solubility from Ether Linkage

The bromoethoxy chain introduces an additional oxygen atom not present in simpler methyl-substituted anilines. This ether linkage is predicted to enhance aqueous solubility and modulate the hydrogen-bonding capacity. The target compound is predicted to have a lower LogP compared to its direct carbon analog and its ring-brominated isomer, which directly impacts its suitability for biological assays where aqueous solubility is paramount .

Drug-Likeness Physicochemical Properties Solubility

Validated Intermediate for High-Affinity Amyloid Imaging Probes

The critical value of 4-(2-Bromoethoxy)-3-methoxyaniline is proven by its application as an essential intermediate in the synthesis of a potent ferulic acid-benzothiazole dimer library. The compound's primary alkyl bromide is displaced by a thiol linker to construct the final molecule. The derived lead compound, 4a, demonstrated exceptional in vitro binding affinity (Ki = 0.53 nM) to Aβ1–42 fibrils, outperforming the Pittsburgh compound B (PIB) standard (Ki = 0.77 nM), a known amyloid imaging agent [1].

Alzheimer's Disease Diagnostic Imaging Synthetic Intermediate

Thermal Stability Advantage Over Lower-Boiling Anilines

The target compound exhibits a high predicted boiling point of 347.4±32.0 °C at 760 mmHg, which is significantly higher than that of its simpler structural parent, 3-methoxyaniline (boiling point 251 °C) . This enhanced thermal stability is also comparable to that of the ring-brominated isomer 4-Bromo-3-(2-methoxyethoxy)aniline (predicted BP 331.8±32.0 °C), providing a wider operational temperature range for high-temperature reactions such as Buchwald-Hartwig aminations or reactions in high-boiling solvents without risking distillation or decomposition of the building block .

Synthetic Chemistry Thermal Stability Process Chemistry

Procurement-Driven Research and Industrial Applications


Fragment-Based Drug Discovery and Targeted Library Synthesis

Medicinal chemists designing focused libraries for CNS or oncology targets can use this scaffold to rapidly explore chemical space via sequential amidation of the aniline and SN2 displacement of the alkyl bromide. The bifunctional nature allows for a 2-step library generation of diverse polar compounds without the need for complex cross-coupling catalytic systems, streamlining SAR exploration .

Next-Generation Amyloid Imaging Probe Development

As validated by its critical role in the synthesis of a high-affinity Aβ fibril binder (compound 4a, Ki = 0.53 nM), this compound is the validated intermediate of choice for researchers building upon or derivatizing the ferulic acid-benzothiazole scaffold to create superior PET or SPECT diagnostic agents for Alzheimer's disease [1].

Conjugation Chemistry for Biologics and Chemical Probes

In chemical biology, this compound serves as an ideal bridgehead. The aniline can be converted to a reactive linker for protein attachment, while the flexible bromoethoxy arm can be substituted with a fluorophore, biotin, or a second targeting moiety. Its predicted balanced LogP (1.31) is favorable for maintaining the solubility of the final macromolecular conjugate .

High-Temperature Process Scale-Up

Process chemists can exploit its high predicted boiling point (347.4 °C) to run reactions at elevated temperatures without the risk of evaporative loss, making it a more robust building block than lower-boiling aniline analogs for microwave-assisted synthesis or high-temperature coupling reactions in a manufacturing setting .

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